KDM4C (JMJD2C) Inhibition: A Distinct Target Engagement Profile vs. PDGFRα-Focused Regioisomers
3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide inhibits recombinant KDM4C (JMJD2C) with an IC50 of 3,100 nM in an AlphaScreen assay, while the closely related regioisomer N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) is reported to act as a type II PDGFRα kinase inhibitor, with no publicly available KDM4C inhibition data, indicating a divergent selectivity profile driven by the position of the methylene linker on the pyrimidine ring [1].
| Evidence Dimension | KDM4C (JMJD2C) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3,100 nM |
| Comparator Or Baseline | N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7); no KDM4C inhibition data reported; annotated as PDGFRα inhibitor |
| Quantified Difference | Unique KDM4C engagement for 1797078-52-4; comparator lacks this activity profile |
| Conditions | Recombinant JMJD2C, AlphaScreen method, 15 min pre-incubation prior to substrate addition [1] |
Why This Matters
For epigenetic drug discovery programs targeting histone demethylases, 1797078-52-4 offers a defined KDM4C inhibitory starting point that is absent in the PDGFRα-biased regioisomer.
- [1] BindingDB BDBM50495470. Inhibition of recombinant JMJD2C by AlphaScreen, IC50: 3.10E+3 nM. View Source
